molecular formula C12H11FN2O4S2 B5838938 N-(2-fluorophenyl)benzene-1,4-disulfonamide

N-(2-fluorophenyl)benzene-1,4-disulfonamide

Cat. No.: B5838938
M. Wt: 330.4 g/mol
InChI Key: NDMIRGASZIOYAE-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)benzene-1,4-disulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antimicrobial, antiviral, antitubercular, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)benzene-1,4-disulfonamide typically involves the reaction of 2-fluoroaniline with benzene-1,4-disulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)benzene-1,4-disulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can produce different oxidized or reduced derivatives.

Scientific Research Applications

N-(2-fluorophenyl)benzene-1,4-disulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)benzene-1,4-disulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes, leading to the disruption of essential biochemical pathways. This inhibition can result in antimicrobial or anticancer effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)benzene-1,4-disulfonamide
  • N-(2-bromophenyl)benzene-1,4-disulfonamide
  • N-(2-methylphenyl)benzene-1,4-disulfonamide

Uniqueness

N-(2-fluorophenyl)benzene-1,4-disulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4-N-(2-fluorophenyl)benzene-1,4-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O4S2/c13-11-3-1-2-4-12(11)15-21(18,19)10-7-5-9(6-8-10)20(14,16)17/h1-8,15H,(H2,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMIRGASZIOYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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